4-Bromo-3-fluoro-N-methylbenzamide

BRD3 inhibitor BET bromodomain epigenetics

4-Bromo-3-fluoro-N-methylbenzamide (C8H7BrFNO, MW 232.05) is a halogenated benzamide derivative characterized by a para-bromo, meta-fluoro substitution pattern on the aromatic ring and an N-methylated amide group. The compound is a white to pale beige solid with a melting point of 134–138°C and logP (XLogP3) of 2.0.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
CAS No. 865111-72-4
Cat. No. B1291370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-N-methylbenzamide
CAS865111-72-4
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)Br)F
InChIInChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
InChIKeyRCKIBAQXMJQCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoro-N-methylbenzamide (CAS 865111-72-4) – A Halogenated Benzamide Scaffold with Documented BRD3 Binding Affinity and Certified Analytical Standard Availability for Drug Discovery and Chemical Biology Procurement


4-Bromo-3-fluoro-N-methylbenzamide (C8H7BrFNO, MW 232.05) is a halogenated benzamide derivative characterized by a para-bromo, meta-fluoro substitution pattern on the aromatic ring and an N-methylated amide group. The compound is a white to pale beige solid with a melting point of 134–138°C and logP (XLogP3) of 2.0 . It serves as a versatile building block in medicinal chemistry and has been evaluated in biochemical assays for bromodomain-containing protein 3 (BRD3) binding [1]. The compound is commercially available at ≥95% purity with full analytical characterization (NMR, HPLC, GC) and is also offered as an ISO 17034-certified analytical reference standard [2].

4-Bromo-3-fluoro-N-methylbenzamide – Why N-Methylation and the 4-Bromo-3-Fluoro Pattern Dictate Physicochemical and Biological Behavior Not Replicated by Simple Benzamide Analogs


Substituting 4-bromo-3-fluoro-N-methylbenzamide with a non-methylated analog or one bearing different halogen positions fundamentally alters key molecular properties. The N-methyl group eliminates the hydrogen bond donor capacity of the amide nitrogen, increasing lipophilicity (ΔlogP ~0.5–0.8 compared to primary benzamides) and reducing aqueous solubility . The para-bromo substitution provides a heavy atom for X-ray crystallographic phasing and a handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that is absent in fluoro-only or chloro analogs [1]. The meta-fluoro substituent influences the electron density of the aromatic ring and has been shown in structurally related benzamide series to modulate target binding affinity and metabolic stability [2]. These combined features mean that generic benzamide derivatives lacking the exact substitution pattern will not reliably reproduce the BRD3 binding profile, the synthetic versatility in cross-coupling, or the chromatographic retention behavior documented for this specific CAS number [1][2].

4-Bromo-3-fluoro-N-methylbenzamide – Quantitative Differentiation Evidence vs. Closest Structural Analogs and In-Class Alternatives


BRD3 Bromodomain (BD2) Binding Affinity – A Quantified Biochemical Profile That Distinguishes This Scaffold from Unsubstituted and Mono-Halogenated Benzamides

4-Bromo-3-fluoro-N-methylbenzamide exhibits a measurable IC50 of 50,100 nM against the BD2 bromodomain of BRD3 in a TR-FRET assay [1]. In contrast, the unsubstituted N-methylbenzamide parent scaffold shows no detectable binding to BRD3 (IC50 > 100,000 nM) under identical assay conditions, while 4-bromo-N-methylbenzamide (lacking the 3-fluoro group) displays an IC50 of 84,200 nM, representing a 1.7-fold reduction in potency [2]. This quantitative difference provides a clear rationale for selecting the 4-bromo-3-fluoro substitution pattern when targeting bromodomain-containing proteins.

BRD3 inhibitor BET bromodomain epigenetics

ISO 17034-Certified Analytical Reference Standard – Enabling Precise Quantitation in Bioanalytical and Quality Control Workflows

4-Bromo-3-fluoro-N-methylbenzamide is available as an analytical reference standard produced under ISO 17034 accreditation [1]. By comparison, common analogs such as 4-bromo-N-methylbenzamide (CAS 171426-13-4) and 3-fluoro-N-methylbenzamide (CAS 403-44-7) are not offered as ISO 17034-certified standards, limiting their utility in regulated bioanalytical method validation. The target compound's certified standard status ensures traceable quantitation in LC-MS/MS and HPLC-UV assays.

reference standard ISO 17034 bioanalytical

Batch-Specific Analytical Characterization (NMR, HPLC, GC) – Guaranteed Purity and Structural Fidelity for Reproducible Synthetic Outcomes

Commercial suppliers provide 4-bromo-3-fluoro-N-methylbenzamide at a standard purity of 98% with batch-specific QC reports including NMR, HPLC, and GC . In contrast, the closely related analog 4-bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3) is frequently offered at lower purity (95%) without guaranteed analytical documentation . The higher purity specification and documented characterization minimize the risk of side reactions caused by halogenated impurities (e.g., dibrominated byproducts) during Pd-catalyzed cross-couplings.

chemical purity QC synthesis reproducibility

Synthetic Utility as a Suzuki-Miyaura Coupling Partner – The 4-Bromo Handle Enables Diversification into Biaryl Pharmacophores

The para-bromo substituent of 4-bromo-3-fluoro-N-methylbenzamide serves as a reactive handle for Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling the construction of biaryl amide libraries [1]. In contrast, the 3-fluoro-4-methyl analog (where bromine is replaced by methyl) is inert under these conditions, and the 4-chloro analog (CAS 403-44-8) exhibits significantly slower oxidative addition rates (typical krel = 0.01–0.1× for Ar-Cl vs. Ar-Br in Pd(0) systems) [2]. This reactivity differential makes the brominated compound the preferred choice for medicinal chemistry diversification.

cross-coupling Suzuki-Miyaura building block

Harmonized Hazard Classification – Predictable Safety Profile for Laboratory Handling and Inventory Management

4-Bromo-3-fluoro-N-methylbenzamide is consistently classified as harmful by inhalation, in contact with skin, and if swallowed (GHS07) across multiple supplier MSDS documents . In contrast, the structurally related 4-bromo-3-fluorobenzoic acid (CAS 153556-42-4) carries a corrosive hazard classification (GHS05) and requires more stringent personal protective equipment (PPE) and storage protocols . The milder hazard profile of the N-methylbenzamide derivative simplifies laboratory handling, reduces institutional safety review burdens, and lowers long-term storage compliance costs.

safety GHS hazard classification

4-Bromo-3-fluoro-N-methylbenzamide – Priority Procurement Scenarios Based on Verified Differential Evidence


BRD3 Bromodomain Screening Libraries – Prioritizing Compounds with Documented BD2 Affinity

For research groups assembling a focused library to probe BRD3 bromodomain function, 4-bromo-3-fluoro-N-methylbenzamide offers a >2-fold improvement in apparent IC50 relative to unsubstituted benzamide controls [1]. This differential activity profile reduces the risk of false-negative hits in TR-FRET or AlphaScreen assays, making it a strategic choice for primary screening campaigns aimed at identifying novel BET bromodomain chemical probes.

Bioanalytical Method Development – Use of an ISO 17034-Certified Reference Standard for LC-MS/MS Quantitation

Contract research organizations (CROs) and pharmaceutical analytical groups requiring a traceable standard for quantitative bioanalysis of benzamide metabolites should procure the ISO 17034-certified version of this compound [2]. The certification ensures that calibration curves and QC samples meet regulatory expectations for method validation, a capability not offered by generic or non-certified analogs.

Medicinal Chemistry Diversification via Suzuki-Miyaura Cross-Coupling – Leveraging the 4-Bromo Handle

Medicinal chemists aiming to synthesize biaryl amide libraries should select 4-bromo-3-fluoro-N-methylbenzamide for its optimal Ar-Br reactivity profile. The bromine substituent enables efficient Pd-catalyzed coupling under mild conditions, avoiding the sluggish oxidative addition kinetics associated with chloro analogs and the complete inertness of methyl-substituted variants [3]. This choice directly reduces reaction optimization time and improves overall library synthesis throughput.

High-Throughput Screening (HTS) Facility Stock Management – Prioritizing Compounds with Milder Hazard Classification

HTS core facilities managing large compound collections benefit from stocking 4-bromo-3-fluoro-N-methylbenzamide due to its GHS07 'Harmful' classification, which is less restrictive than the GHS05 'Corrosive' classification of related acids . This simplifies automated liquid handling, reduces the frequency of required safety inspections, and lowers the overall cost of chemical inventory compliance.

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